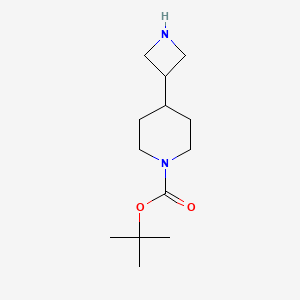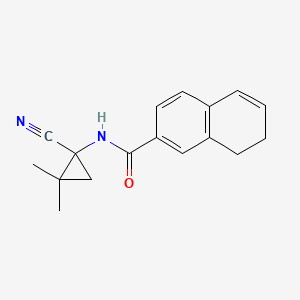
N-(1-Cyano-2,2-dimethylcyclopropyl)-7,8-dihydronaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-2,2-dimethylcyclopropyl)-7,8-dihydronaphthalene-2-carboxamide, commonly known as CDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CDCP is a synthetic compound that has been found to have a unique mechanism of action, making it a promising candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of CDCP is not fully understood, but it is thought to involve the inhibition of certain signaling pathways that are important for cell growth and proliferation. Specifically, CDCP has been found to inhibit the activity of the protein Src, which is known to play a key role in the development and progression of cancer.
Biochemical and Physiological Effects:
CDCP has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects make CDCP a promising candidate for the development of new drugs and therapies for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDCP is its unique mechanism of action, which makes it a promising candidate for the development of new drugs and therapies. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound, as well as the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are a number of potential future directions for research on CDCP, including the development of new drugs and therapies for the treatment of cancer and other diseases, as well as further research on its mechanism of action and potential side effects. Other potential areas of research include the development of new synthetic methods for the production of CDCP, as well as the development of new analytical techniques for the detection and quantification of the compound in biological samples.
Métodos De Síntesis
CDCP can be synthesized using a variety of methods, including the reaction of 7,8-dihydronaphthalene-2-carboxylic acid with 1-cyano-2,2-dimethylcyclopropane-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
CDCP has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs and therapies for the treatment of cancer. CDCP has been found to inhibit the growth and proliferation of cancer cells in vitro, making it a potential candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-7,8-dihydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-16(2)10-17(16,11-18)19-15(20)14-8-7-12-5-3-4-6-13(12)9-14/h3,5,7-9H,4,6,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJSTUBOEUGYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)C2=CC3=C(C=CCC3)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2976462.png)
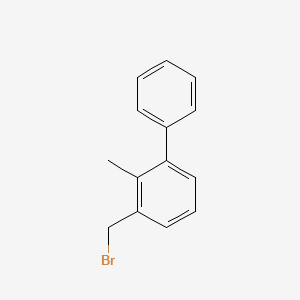


![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2976471.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2976475.png)

![1,9-Dioxaspiro[5.5]undecan-5-one](/img/structure/B2976478.png)
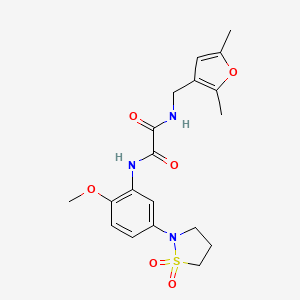
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2976480.png)
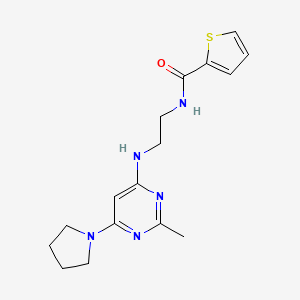
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B2976483.png)
